N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core linked to a pyridazine ring through an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Biphenyl Carboxamide: The final step involves coupling the pyridazine derivative with biphenyl-4-carboxamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The biphenyl and pyridazine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of ethoxy-derived aldehydes or acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted biphenyl or pyridazine derivatives.
Scientific Research Applications
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide has several applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Receptor Binding: The compound may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide
- N-(2-{[6-(4-ethoxyphenyl)pyrimidin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of a biphenyl core and a pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel therapeutic agents and advanced materials.
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-2-32-24-14-12-22(13-15-24)25-16-17-26(30-29-25)33-19-18-28-27(31)23-10-8-21(9-11-23)20-6-4-3-5-7-20/h3-17H,2,18-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPPKDRKTDJBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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